Bacampicillin
Overview
Description
Bacampicillin: is a semi-synthetic penicillin antibiotic that serves as a prodrug of ampicillin. It is designed to improve the oral bioavailability of ampicillin, making it more effective when taken orally. This compound is rapidly hydrolyzed in the body to release ampicillin, which then exerts its antibacterial effects. This compound is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections .
Mechanism of Action
Target of Action
Bacampicillin is a prodrug of ampicillin . Its primary target is the bacterial cell wall, specifically the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the bacteria’s survival and growth .
Mode of Action
This compound, after being absorbed, is hydrolyzed by esterases present in the intestinal wall, converting it into its active form, ampicillin . Ampicillin then exerts a bactericidal action by inhibiting the biosynthesis of cell wall mucopeptides . This inhibition occurs through the binding of ampicillin to the PBPs, disrupting the final stage of bacterial cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the PBPs, this compound prevents the proper formation of the cell wall, leading to a weakened bacterial cell that is susceptible to osmotic lysis . This disruption in the cell wall synthesis pathway leads to the death of the bacterial cell .
Pharmacokinetics
This compound is rapidly absorbed following oral administration . During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall into its active form, ampicillin . The bioavailability of this compound is high, with about 98% of the administered dose being absorbed . It is predominantly excreted via the kidneys, with about 73% of the administered dose being recovered in the urine .
Result of Action
The result of this compound’s action is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, this compound weakens the cell, making it susceptible to osmotic lysis . This leads to the effective treatment of various bacterial infections, including respiratory tract infections, skin and subcutaneous tissue infections, urinary tract infections, and acute uncomplicated gonococcal urethritis .
Action Environment
The action of this compound is influenced by the presence of esterases in the intestinal wall, which are responsible for its conversion into the active form, ampicillin . Furthermore, the compound is stable in vitro at gastric pH and is hydrolyzed slowly to ampicillin at neutral pH but very rapidly in the presence of biological fluids . Therefore, the physiological environment in the gastrointestinal tract plays a crucial role in the activation and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Bacampicillin plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It is microbiologically inactive until it is hydrolyzed to ampicillin by esterases present in the intestinal wall. Ampicillin then exerts its bactericidal action by binding to penicillin-binding proteins (PBPs) and inhibiting the biosynthesis of cell wall mucopeptides . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Cellular Effects
This compound, once converted to ampicillin, affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation. The compound interferes with cell signaling pathways and gene expression related to cell wall synthesis. By inhibiting PBPs, this compound disrupts the normal function of bacterial cells, leading to their death . It does not significantly affect human cells, as human cells lack the PBPs targeted by ampicillin.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ampicillin, which then binds to PBPs on the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, preventing the formation of cross-links in the bacterial cell wall. As a result, the cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis . This compound’s action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows rapid absorption and conversion to ampicillin, with peak serum levels occurring within 45 minutes to 1 hour after administration . The pharmacokinetics of this compound and ampicillin are virtually identical in the period 2.5 to 8 hours after ingestion . This compound is stable at gastric pH but is rapidly hydrolyzed to ampicillin in the presence of biological fluids . Long-term effects on cellular function have not been extensively studied, but the rapid conversion to ampicillin suggests that its effects are primarily short-term.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Higher doses result in higher serum concentrations of ampicillin, leading to more effective bacterial eradication . Excessive doses can lead to toxic effects, such as nephrotoxicity and gastrointestinal discomfort . The therapeutic window for this compound is relatively wide, but careful dosing is necessary to avoid adverse effects.
Metabolic Pathways
This compound is rapidly hydrolyzed to ampicillin by nonspecific esterases present in the intestinal wall and serum . Ampicillin is then metabolized and excreted primarily through the kidneys. The metabolic pathway involves the conversion of this compound to ampicillin, which is then further metabolized to inactive metabolites and excreted in the urine .
Transport and Distribution
This compound is absorbed more rapidly than ampicillin, with peak absorption occurring within 45 minutes to 1 hour after administration . It is distributed widely in the body, with higher concentrations found in tissues such as the kidney, liver, and spleen . This compound is also found in bodily secretions such as saliva, tears, and bronchial secretions . The compound is transported in the bloodstream and rapidly converted to ampicillin, which is then distributed to various tissues.
Subcellular Localization
This compound is rapidly hydrolyzed to ampicillin in the presence of biological fluids, and no unchanged this compound is detected in the blood after oral administration . Ampicillin is distributed to various subcellular compartments, including the cytoplasm and cell wall of bacterial cells. The targeting of PBPs ensures that ampicillin exerts its bactericidal effects at the site of cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacampicillin is synthesized through the esterification of ampicillin. The process involves the reaction of ampicillin with ethyl chloroformate and acetaldehyde to form the mixed carbonate ester. This intermediate is then reduced using hydrogen and a suitable catalyst to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Bacampicillin undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: this compound is hydrolyzed in the body by esterases to release ampicillin. This reaction occurs under physiological conditions.
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Substitution: this compound can undergo substitution reactions with nucleophiles, such as amines and thiols, under basic conditions.
Major Products Formed:
Hydrolysis: The major product is ampicillin.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives of this compound.
Substitution: Substitution reactions can produce a range of substituted this compound derivatives.
Scientific Research Applications
Chemistry: Bacampicillin is used in research to study the synthesis and reactivity of penicillin derivatives. It serves as a model compound for developing new antibiotics with improved properties .
Biology: In biological research, this compound is used to investigate the mechanisms of bacterial resistance and the efficacy of penicillin antibiotics. It helps in understanding how bacteria interact with antibiotics and develop resistance .
Medicine: this compound is extensively used in clinical research to evaluate its effectiveness in treating various bacterial infections. It is also studied for its pharmacokinetics and pharmacodynamics to optimize dosing regimens .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for quality control and standardization of penicillin antibiotics. It is also employed in the development of new formulations and delivery systems .
Comparison with Similar Compounds
Ampicillin: Bacampicillin is a prodrug of ampicillin, designed to improve its oral bioavailability.
Amoxicillin: Another penicillin derivative with similar antibacterial activity but different pharmacokinetic properties.
Penicillin G: The original penicillin antibiotic with a narrower spectrum of activity compared to this compound.
Uniqueness: this compound’s uniqueness lies in its improved oral bioavailability compared to ampicillin. This makes it more effective for oral administration, providing better therapeutic outcomes for patients .
Properties
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOLLRNADZZWEX-FFGRCDKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37661-08-8 (mono-hydrochloride) | |
Record name | Bacampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048030 | |
Record name | Bacampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bacampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e-01 g/L | |
Record name | Bacampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall. It is microbiologically active as ampicillin, and exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides. | |
Record name | Bacampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50972-17-3 | |
Record name | Bacampicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50972-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bacampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bacampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BACAMPICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bacampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-176 | |
Record name | Bacampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.